2-methoxy-N-pentylaniline
Description
2-Methoxy-N-pentylaniline is a substituted aniline derivative characterized by a methoxy group (-OCH₃) at the ortho position (C2) of the benzene ring and an N-pentyl (-C₅H₁₁) substituent on the amino group. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.26 g/mol. The compound combines aromaticity with alkyl and alkoxy functionalities, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-methoxy-N-pentylaniline |
InChI |
InChI=1S/C12H19NO/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
InChI Key |
SQHOPNBGZPNKBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC=C1OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-pentylaniline can be achieved through several methods. One common approach involves the alkylation of 2-methoxyaniline with a pentyl halide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxyaniline and pentyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of 2-methoxy-N-pentylaniline may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-pentylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
2-methoxy-N-pentylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 2-methoxy-N-pentylaniline involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pentyl group provides hydrophobic interactions, which can affect the compound’s solubility and membrane permeability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 2-methoxy-N-pentylaniline and analogous compounds, focusing on structural features, molecular properties, and inferred applications:
Table 1: Structural and Molecular Comparison
Key Comparisons:
Substituent Effects on Reactivity :
- The methoxy group in 2-methoxy-N-pentylaniline donates electron density to the aromatic ring, favoring electrophilic substitution at the para position. In contrast, the chloro group in 2-chloro-N-(methoxymethyl)aniline withdraws electron density, directing reactions to meta positions and increasing stability in acidic conditions .
- The N-pentyl chain in the target compound enhances lipophilicity (logP ~3.5–4.0, estimated), whereas shorter chains (e.g., 2-methoxyethyl in ) reduce logP (~2.0–2.5), improving aqueous solubility.
Applications in Synthesis :
- 2-Methoxy-N-pentylaniline’s balanced polarity makes it suitable for synthesizing surfactants or bioactive molecules requiring membrane permeability.
- The methoxymethyl group in 2-chloro-N-(methoxymethyl)aniline is more reactive in nucleophilic substitutions, favoring its use in pharmaceutical intermediates.
Research Findings and Inferred Trends
- Thermal Stability : Longer N-alkyl chains (e.g., pentyl) improve thermal stability compared to shorter chains (e.g., methoxyethyl), as observed in analogous aniline derivatives .
- Solubility: 2-Methoxy-N-pentylaniline is likely sparingly soluble in water but miscible in organic solvents like dichloromethane or ethanol, similar to 2-ethoxy-N-pentylaniline .
- Biological Activity : The pentyl chain may enhance penetration of lipid bilayers, suggesting utility in antimicrobial or antifungal agents, though specific studies are lacking in the provided evidence.
Biological Activity
2-Methoxy-N-pentylaniline is an organic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure:
- Molecular Formula: C12H17N
- Molecular Weight: 191.27 g/mol
- IUPAC Name: 2-methoxy-N-pentylaniline
- Canonical SMILES: CCCCCNC1=CC=CC=C1OC
The biological activity of 2-methoxy-N-pentylaniline may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The methoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The aniline moiety can participate in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.
Antimicrobial Properties
Research indicates that 2-methoxy-N-pentylaniline exhibits antimicrobial activity against a range of pathogens. Its effectiveness is believed to arise from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition observed |
| Escherichia coli | Effective at higher concentrations |
| Candida albicans | Significant antifungal activity |
Anticancer Potential
Preliminary studies suggest that 2-methoxy-N-pentylaniline may possess anticancer properties. It has been evaluated in vitro against various cancer cell lines, showing cytotoxic effects that warrant further investigation.
Case Study: Cytotoxicity Assay
In a study conducted on human breast cancer cells (MCF-7), 2-methoxy-N-pentylaniline demonstrated:
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis via caspase activation.
Research Findings
- High-Throughput Screening : A tiered approach was utilized to assess the thyroid-disrupting potential of various compounds, including 2-methoxy-N-pentylaniline. Results indicated a moderate disruption effect, highlighting the need for further toxicological evaluation .
- Chemical Reactivity : The compound undergoes various chemical transformations, including oxidation and substitution reactions. These reactions can lead to the formation of derivatives with potentially enhanced biological activities .
- Pharmacological Applications : The compound is being explored as a lead in drug development due to its unique structural features and promising biological profiles. Its application in synthesizing more complex organic molecules is also noteworthy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
